2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol
Overview
Description
“2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . It has been studied for its potential activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in scientific literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds in 45–60% yield .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolo[2,3-b]pyridine core . The molecular weight of the core structure is 118.1359 .Scientific Research Applications
Heterocyclic Chemistry and Bioactive Compounds
2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol belongs to a class of compounds known for their significant role in medicinal chemistry, particularly due to the presence of heterocyclic structures such as pyrrole and pyridine rings. These structures are prevalent in a variety of bioactive compounds and have been explored for their pharmaceutical applications. One study discusses the versatility of pyrrolidine, a related scaffold, in drug discovery, emphasizing its ability to enhance pharmacophore exploration due to its sp3-hybridization, contribution to stereochemistry, and three-dimensional coverage which is beneficial for target selectivity in drug candidates (Li Petri et al., 2021). This highlights the potential of compounds like this compound in the development of new pharmaceuticals.
Synthesis and Optical Properties
Compounds containing pyrrolopyridine structures have been investigated for their optical properties and synthesis. For example, diketopyrrolopyrroles, which share a similar heterocyclic framework, are extensively used dyes with applications across pigments, electronics, and imaging. Their synthesis, reactivity, and the relationship between structure and optical properties have been thoroughly reviewed, indicating the potential for compounds like this compound to contribute to advancements in material science and bioimaging technologies (Grzybowski & Gryko, 2015).
Kinase Inhibitors
The pyrazolo[3,4-b]pyridine motif, related to the pyrrolo[3,2-c]pyridin-6-ol structure, has demonstrated versatility in binding with kinases, suggesting its use in designing kinase inhibitors. These compounds are pivotal in cancer therapy and other diseases where kinase activity is dysregulated. The ability of these scaffolds to bind in multiple modes makes them valuable in the development of selective and potent kinase inhibitors, highlighting the potential medicinal applications of this compound in targeted therapies (Wenglowsky, 2013).
Chemosensing Applications
Pyridine derivatives, including structures similar to this compound, have been explored for their chemosensing applications. These compounds exhibit a high affinity for various ions and species, making them effective as chemosensors for detecting a range of environmental, agricultural, and biological samples. The review by Abu-Taweel et al. (2022) discusses the synthetic routes, structural characterization, and potential of pyridine derivatives in analytical chemistry, underlining the importance of such heterocyclic compounds in developing new sensors for detecting various substances (Abu-Taweel et al., 2022).
properties
IUPAC Name |
2-methyl-1,5-dihydropyrrolo[3,2-c]pyridin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-6-4-9-8(11)3-7(6)10-5/h2-4,10H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTHVYXGOGEBRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CNC(=O)C=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226048 | |
Record name | 1,5-Dihydro-2-methyl-6H-pyrrolo[3,2-c]pyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501226048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190316-13-2 | |
Record name | 1,5-Dihydro-2-methyl-6H-pyrrolo[3,2-c]pyridin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dihydro-2-methyl-6H-pyrrolo[3,2-c]pyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501226048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.